molecular formula C12H13N3O3S B2950972 Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate CAS No. 177592-08-4

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No. B2950972
CAS RN: 177592-08-4
M. Wt: 279.31
InChI Key: WZDHXHNXGOBFRM-UHFFFAOYSA-N
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Description

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, also known as EAOSA, is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been the subject of numerous studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has been studied for its potential applications in scientific research, including its use as a precursor for the synthesis of other compounds, such as quinazoline derivatives. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity and the reduction of inflammation in animal models. Additionally, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several advantages for use in lab experiments, including its ability to inhibit COX-2 activity and reduce inflammation in animal models. Additionally, this compound has been shown to have anti-cancer effects, making it a potential candidate for further research in this area. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research involving Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, including its potential as an anti-cancer agent and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Other potential future directions for research involving this compound include its use as a precursor for the synthesis of other compounds and its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been the subject of numerous studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound in scientific research, but its ability to inhibit COX-2 activity and reduce inflammation in animal models make it a promising candidate for further study.

Synthesis Methods

Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can be synthesized using various methods, including the reaction of 3-amino-4-oxo-3,4-dihydroquinazoline with ethyl 2-bromoacetate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then reacted with sodium sulfide to yield this compound. Other methods involve the use of different reagents and solvents to achieve the synthesis of this compound.

properties

IUPAC Name

ethyl 2-(3-amino-4-oxoquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-19-12-14-9-6-4-3-5-8(9)11(17)15(12)13/h3-6H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDHXHNXGOBFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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